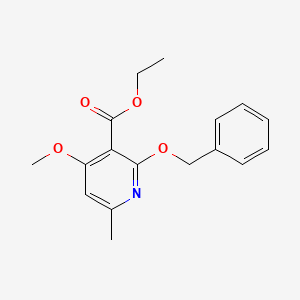
Ethyl 2-(benzyloxy)-4-methoxy-6-methylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(benzyloxy)-4-methoxy-6-methylnicotinate is an organic compound belonging to the class of nicotinates It is characterized by the presence of a benzyloxy group, a methoxy group, and a methyl group attached to a nicotinate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(benzyloxy)-4-methoxy-6-methylnicotinate typically involves the esterification of 2-(benzyloxy)-4-methoxy-6-methylnicotinic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products:
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.
Reduction: Ester reduction yields the corresponding alcohol.
Substitution: Methoxy group substitution yields various substituted nicotinates.
Scientific Research Applications
Ethyl 2-(benzyloxy)-4-methoxy-6-methylnicotinate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(benzyloxy)-4-methoxy-6-methylnicotinate involves its interaction with specific molecular targets. The benzyloxy group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions and transformations are crucial for its biological activity and efficacy in various applications.
Comparison with Similar Compounds
- Ethyl 2-(benzyloxy)-4-methoxynicotinate
- Ethyl 2-(benzyloxy)-6-methylnicotinate
- Ethyl 2-(benzyloxy)-4-methoxy-5-methylnicotinate
Comparison: Ethyl 2-(benzyloxy)-4-methoxy-6-methylnicotinate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted applications.
Properties
Molecular Formula |
C17H19NO4 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
ethyl 4-methoxy-6-methyl-2-phenylmethoxypyridine-3-carboxylate |
InChI |
InChI=1S/C17H19NO4/c1-4-21-17(19)15-14(20-3)10-12(2)18-16(15)22-11-13-8-6-5-7-9-13/h5-10H,4,11H2,1-3H3 |
InChI Key |
WQXJNMHUNVAZNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N=C1OCC2=CC=CC=C2)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















